molecular formula C8H14N4O B12627372 1H-Pyrazole-4-carboxaMide, 5-aMino-1-(2-Methylpropyl)-

1H-Pyrazole-4-carboxaMide, 5-aMino-1-(2-Methylpropyl)-

Cat. No.: B12627372
M. Wt: 182.22 g/mol
InChI Key: ZGUOXDFUBHACIO-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- (CAS: 959432-42-9) is a pyrazole derivative with the molecular formula C₈H₁₄N₄O and a molecular weight of 182.22 g/mol. Structurally, it features an amino group (-NH₂) at the 5-position of the pyrazole ring and a 2-methylpropyl (isobutyl) substituent at the 1-position (Figure 1).

This compound is distinct from many pyrazole derivatives due to its combination of electron-donating (amino) and hydrophobic (isobutyl) groups, which influence its solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

5-amino-1-(2-methylpropyl)pyrazole-4-carboxamide

InChI

InChI=1S/C8H14N4O/c1-5(2)4-12-7(9)6(3-11-12)8(10)13/h3,5H,4,9H2,1-2H3,(H2,10,13)

InChI Key

ZGUOXDFUBHACIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C=N1)C(=O)N)N

Origin of Product

United States

Chemical Reactions Analysis

Functional Group Reactions

The compound’s functional groups (amino, carboxamide) enable diverse reactivity:

  • Acylation :

    • The amino group at position 5 can undergo acylation with acylating agents (e.g., acetyl chloride) to form substituted amides.

  • Nucleophilic Substitution :

    • The 2-methylpropyl group may participate in alkylation or alkyne coupling reactions under basic conditions.

  • Dehydration :

    • Carboxamide groups can undergo dehydration to form nitriles, though this requires strong dehydrating agents (e.g., PCl5).

Reaction Conditions and Optimization

Critical factors influencing reaction outcomes include:

  • Temperature : Elevated temperatures (50–100°C) accelerate cyclization in β-ketonitrile routes .

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) stabilize intermediates during condensation.

  • Catalysts : Acidic (HCl) or basic (Et3N) conditions may be used to drive specific steps (e.g., cyclization vs. acylation) .

Comparison with Analogous Compounds

Structural variations in pyrazole derivatives significantly alter reactivity:

CompoundKey DifferenceImpact on Reactivity
5-Amino-1-ethyl-1H-pyrazole-4-carboxamideEthyl vs. 2-methylpropylReduced steric hindrance
5-Amino-1-methyl-1H-pyrazole-4-carboxamideSmaller alkyl groupIncreased solubility
3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamideFluorine substitutionEnhanced metabolic stability

Research Trends

Recent studies emphasize:

  • Combinatorial Synthesis : Solid-phase techniques using resin-bound intermediates enable efficient library creation .

  • Targeted Biological Interactions : Pyrazole derivatives are studied for enzyme/receptor binding, though specific data for this compound remain limited .

Challenges and Limitations

  • Regioselectivity : Substitution patterns on the pyrazole ring require precise control during synthesis .

  • Scalability : β-Ketonitrile routes may face challenges in large-scale production due to intermediate instability.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that 5-amino-1-methyl-1H-pyrazole-4-carboxamide derivatives showed promising activity against various bacterial strains, including resistant strains. The structure-activity relationship (SAR) studies highlighted the importance of functional groups in enhancing antimicrobial efficacy .

Anti-inflammatory Properties
Research has also explored the anti-inflammatory potential of pyrazole derivatives. In animal models, certain analogs have been shown to reduce inflammation markers significantly, suggesting their potential use in treating inflammatory diseases .

Cancer Research
The compound has been investigated for its anticancer properties. Specific derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo, making them candidates for further development as anticancer agents. Studies focusing on the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through various pathways .

Agrochemical Applications

Pesticide Development
Pyrazole derivatives are being explored as potential agrochemicals due to their efficacy as pesticides. A series of experiments showed that 1H-pyrazole compounds exhibited insecticidal activity against common agricultural pests. These findings suggest that they could be developed into environmentally friendly insecticides .

Herbicide Formulations
The herbicidal properties of pyrazole derivatives have been studied, with results indicating effective weed control in various crops. The selectivity of these compounds allows for their use in formulations that target specific weed species without harming crop plants .

Materials Science Applications

Polymer Chemistry
In materials science, 1H-pyrazole-4-carboxamide derivatives are being incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that these compounds can improve the performance of polymers used in coatings and composites .

Nanotechnology
The use of pyrazole compounds in nanotechnology is emerging, particularly in the development of nanomaterials with tailored properties for applications in electronics and photonics. Studies are ongoing to explore their role as stabilizers or functionalizing agents in nanoparticle synthesis .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Significant inhibition of bacterial growth observed with specific derivatives.
Anti-inflammatory Reduction in inflammation markers in animal models.
Pesticide Development Effective against common agricultural pests with minimal environmental impact.
Polymer Chemistry Enhanced mechanical properties and thermal stability in polymer formulations.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, it has been studied as a pan-FGFR covalent inhibitor, targeting both wild-type and gatekeeper mutants of FGFRs (Fibroblast Growth Factor Receptors). This interaction leads to the inhibition of FGFR signaling pathways, which play a critical role in various cancers .

Comparison with Similar Compounds

(a) Amino vs. Nitro Groups

The 5-amino group in the target compound donates electrons, increasing solubility in polar solvents and enabling hydrogen bonding. In contrast, 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide (CAS: 139756-01-7) contains a 4-nitro group, which is strongly electron-withdrawing. This reduces solubility but enhances stability in acidic environments .

(b) Hydrophobic Substituents

Analogues with propyl (CAS: 139756-01-7) or phenyl () groups exhibit similar hydrophobicity but differ in conformational flexibility .

(c) Carboxamide vs. Carboximidamide

While the target compound has a carboxamide (-CONH₂), many analogues in feature carboximidamide (-C(=NH)NH₂). Carboximidamides are more basic due to the imine-like structure, which can enhance interactions with biological targets like enzymes or receptors .

Biological Activity

1H-Pyrazole-4-carboxamide, specifically the derivative 5-amino-1-(2-methylpropyl)-, has garnered attention due to its potential biological activities, particularly in oncology as a pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor. This compound is part of a broader class of pyrazole derivatives that exhibit various pharmacological properties, including anti-inflammatory and anticancer activities.

The compound's chemical structure is characterized by the following attributes:

  • Molecular Formula : C10H18N4O
  • Molecular Weight : 210.28 g/mol
  • CAS Number : 2171315-46-9

The primary mechanism through which 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide exerts its biological effects is through the inhibition of FGFRs. Aberrant activation of FGFRs is implicated in various cancers, making them a target for therapeutic intervention. The compound has shown to bind covalently to FGFRs, particularly targeting both wild-type and mutant forms, thus overcoming common resistance mechanisms associated with FGFR inhibitors.

Anticancer Activity

Recent studies highlight the compound's efficacy against several cancer cell lines:

Cell Line IC50 (nM)
NCI-H520 (Lung)19
SNU-16 (Gastric)59
KATO III (Gastric)73

The IC50 values indicate that the compound effectively inhibits cell proliferation at nanomolar concentrations, suggesting strong anticancer potential. Notably, a representative compound from this series demonstrated nanomolar activity against various FGFRs:

FGFR Type IC50 (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F62

These findings underscore the compound's potential as a therapeutic agent in treating cancers associated with FGFR dysregulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the pyrazole ring and substituents significantly influence biological activity. The presence of the amino group and the specific alkyl chain enhances binding affinity and selectivity towards FGFRs.

Case Studies

A study published in Frontiers in Chemistry explored a series of synthesized pyrazole derivatives, including 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide. The research demonstrated that these compounds exhibited not only anticancer properties but also anti-inflammatory effects, broadening their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-pyrazole-4-carboxamide derivatives, and how do substituents influence reaction pathways?

  • Methodology : Synthesis typically involves condensation of hydrazines with β-keto esters or nitriles, followed by functionalization. For example, substituting the pyrazole ring with amino or nitro groups (as seen in structurally similar compounds like 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid) requires controlled nitration or amidation steps . Purity is confirmed via HPLC (>95% purity thresholds are standard) and NMR spectroscopy (e.g., characteristic peaks for NH2 at δ ~6.5–7.0 ppm) .
  • Key Data : Molecular weight (212.206 g/mol for the nitro derivative ) and substituent positions are critical for regioselectivity.

Q. How can researchers characterize the physicochemical stability of 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS to monitor degradation products. Structural analogs like 1-methyl-4-nitro-3-propyl derivatives show sensitivity to light and moisture, requiring inert-atmosphere storage .
  • Tools : LogP (1.60–2.0) and polar surface area (PSA ~106 Ų) predict solubility and permeability .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for pyrazole-carboxamide derivatives?

  • Methodology : Cross-validate using 2D NMR (COSY, HSQC) to assign proton environments. For example, in the structurally related compound 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid, unexpected splitting in the pyrazole ring protons was resolved via deuterium exchange experiments to confirm tautomeric forms .
  • Case Study : Discrepancies in aromatic proton integration (e.g., 1H vs. 2H signals) may arise from dynamic rotational isomerism, requiring variable-temperature NMR .

Q. How can computational modeling optimize the synthesis of 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide for scale-up?

  • Methodology : DFT calculations (B3LYP/6-31G*) to predict transition-state energies for key steps like cyclization or amidation. Molecular dynamics simulations (e.g., in Gaussian or Schrödinger Suite) model solvent effects on yield .
  • Data Utilization : Predicted boiling point (619.2°C) and density (1.44 g/cm³) guide solvent selection and distillation protocols .

Q. What bioactivity screening approaches are suitable for identifying molecular targets of pyrazole-carboxamide derivatives?

  • Methodology : High-throughput screening against kinase or GPCR panels, leveraging structural similarities to known inhibitors. For example, 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-triazole-4-carboxamide showed activity against carbonic anhydrase isoforms via competitive binding assays .
  • Validation : IC50 determination using fluorometric or calorimetric assays (e.g., ITC for binding affinity) .

Methodological Challenges & Solutions

Q. How to address low yields in the final amidation step of pyrazole-carboxamide derivatives?

  • Solution : Optimize coupling reagents (e.g., HATU vs. EDCI) and reaction time. For sterically hindered analogs like 1-(2-cyclopropyl-pyrimidinyl)-imidazole-4-carboxylic acid, microwave-assisted synthesis (100°C, 30 min) improved yields from 50% to 85% .

Q. What analytical techniques differentiate regioisomers in pyrazole-carboxamide synthesis?

  • Techniques : LC-MS/MS with CID fragmentation to compare isomer-specific ion patterns. For example, 4- vs. 5-nitro regioisomers exhibit distinct MS² profiles due to varied hydrogen bonding .

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